Cyclobutrifluram

Description

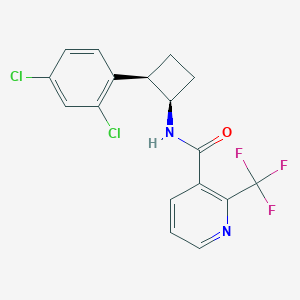

Structure

2D Structure

3D Structure

Properties

CAS No. |

2192196-56-6 |

|---|---|

Molecular Formula |

C17H13Cl2F3N2O |

Molecular Weight |

389.2 g/mol |

IUPAC Name |

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |

InChI Key |

GBFKIHJZPMECCF-BXUZGUMPSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Canonical SMILES |

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclobutrifluram on Succinate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) with potent nematicidal and fungicidal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). The document details the molecular basis of its inhibitory action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and discusses the mechanisms of resistance. This guide is intended to be a valuable resource for researchers and professionals involved in the development of new pesticides and the study of mitochondrial respiration.

Introduction

This compound is a carboxamide derivative developed by Syngenta that effectively controls a broad spectrum of plant-parasitic nematodes and fungal pathogens.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme for cellular respiration in aerobic organisms.[2][3] By targeting SDH, this compound disrupts the production of ATP, leading to paralysis and death of the target organisms.[2] This guide will delve into the core aspects of this compound's interaction with SDH, providing a detailed understanding of its biochemical and molecular effects.

Mechanism of Action

This compound acts as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol.[4]

The binding site of this compound is the ubiquinone-binding pocket (Qp site) of the SDH enzyme complex.[5][6] This binding is non-competitive with respect to succinate but competitive with ubiquinone. By occupying the Qp site, this compound physically blocks the access of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[5] This interruption of the electron flow halts the entire respiratory chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.[2]

Molecular docking studies have revealed that this compound forms hydrogen bonds with key amino acid residues within the Qp site, particularly in the SDHC and SDHD subunits, which anchor the catalytic subunits (SDHA and SDHB) to the inner mitochondrial membrane.[5][7] In the nematode Bursaphelenchus xylophilus, molecular docking suggests a hydrogen bond formation between this compound and the Arg70 residue of the SDHC subunit.[7]

The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain:

Caption: Inhibition of mitochondrial respiration by this compound.

Quantitative Data

The efficacy of this compound has been quantified against a range of fungal and nematode species. The following tables summarize the available data on its inhibitory activity.

Table 1: Nematicidal Activity of this compound

| Organism | Parameter | Value | Reference(s) |

| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | [2][6][7] |

| Caenorhabditis elegans | LC50 | 0.026 mg/L (0.069 µM) | [3] |

Table 2: Antifungal Activity of this compound

| Organism | Parameter | Value (µg/mL) | Reference(s) |

| Fusarium pseudograminearum | Mean EC50 | 0.0248 | [8] |

| Corynespora cassiicola | Mean EC50 | 0.98 ± 1.26 | [9][10] |

| Fusarium fujikuroi | Mean EC50 | 0.025 | [11] |

Mechanisms of Resistance

Resistance to this compound, as with other SDHIs, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the structure of the Qp binding site, reducing the binding affinity of the inhibitor.

Table 3: Known Resistance Mutations to this compound

| Organism | SDH Subunit | Amino Acid Substitution | Reference(s) |

| Fusarium pseudograminearum | SdhB | H248Y | [8] |

| Fusarium pseudograminearum | SdhC1 | A83V | [8] |

| Fusarium pseudograminearum | SdhC1 | R86K | [8] |

| Corynespora cassiicola | SdhB | H278Y | [11] |

| Corynespora cassiicola | SdhB | I280V | [11] |

| Corynespora cassiicola | SdhC | S73P | [11] |

| Corynespora cassiicola | SdhC | N75S | [11] |

| Corynespora cassiicola | SdhC | H134R | [11] |

| Corynespora cassiicola | SdhC | H134Q | [11] |

| Corynespora cassiicola | SdhC | S135R | [11] |

| Corynespora cassiicola | SdhD | D121E | [11] |

| Corynespora cassiicola | SdhD | G135V | [11] |

The following diagram illustrates the workflow for identifying resistance mutations:

References

- 1. researchgate.net [researchgate.net]

- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Synthesis of Cyclobutrifluram: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Cyclobutrifluram, a novel nematicide and fungicide, has emerged as a significant advancement in crop protection. Developed by Syngenta, its discovery was driven by a modern, structure-based design approach, leading to a potent molecule with a dual mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the fields of agrochemical research and development.

Discovery Process: A Structure-Based Approach

The development of this compound, commercially known as Tymirium, began in the 2000s, employing a pioneering "structure-based pesticide design" methodology.[1] This approach utilizes computational molecular modeling to predict and identify compounds with desired biological activities before their actual chemical synthesis.[1] This strategy allowed researchers to map the specific molecular interactions between potential active ingredients and their biological targets, thereby optimizing for both efficacy and a favorable safety profile.[1]

The discovery cascade involved several key stages:

-

High-Throughput Screening: The process began with the screening of extensive chemical libraries to identify initial "hit" compounds that exhibited nematicidal or fungicidal activity.

-

Lead Identification and Optimization: Promising hits were then subjected to structural optimization. Researchers focused on developing specific inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of target organisms.[1]

-

Scaffold Hopping and Structure-Activity Relationship (SAR) Studies: Various chemical scaffolds were explored to identify the most promising core structure. This iterative process led to the identification of the phenylcyclobutylpyridineamide chemical class as a highly effective scaffold.

-

Candidate Selection: Through meticulous refinement of the chemical structure, this compound was selected as the lead candidate, demonstrating potent and broad-spectrum activity. The official announcement of the Tymirium technology, based on this compound, occurred in 2020, with the first commercial registrations obtained in 2022.[1]

References

Cyclobutrifluram: A Technical Guide to its Dual Nematicidal and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel active ingredient demonstrating a potent dual mechanism of action against a broad spectrum of plant-parasitic nematodes and pathogenic fungi.[1][2][3] Developed by Syngenta under the trade name TYMIRIUM® technology, this molecule belongs to the chemical class of chiral phenyl‐cyclobutyl‐pyridineamides and is classified as a succinate dehydrogenase inhibitor (SDHI).[1][4] Its unique mode of action, targeting the mitochondrial respiratory chain of these pests, offers a valuable tool for integrated pest management (IPM) strategies in various agricultural systems.[2][4] This technical guide provides an in-depth overview of this compound's core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflows.

Data Presentation: Nematicidal and Fungicidal Efficacy

The following tables summarize the quantitative data on the efficacy of this compound against key nematode and fungal species.

Table 1: Nematicidal Activity of this compound

| Target Nematode Species | Assay Type | Metric | Value (µg/mL or mg/L) | Exposure Time | Reference |

| Bursaphelenchus xylophilus | In vitro | LC50 | 0.1078 mg/L | 24 hours | [2][5][6] |

| Caenorhabditis elegans | In vitro | LC50 | 0.069 µM (approx. 0.026 mg/L) | 24 hours | [7] |

| Meloidogyne incognita | In vitro motility | EC50 | 0.48 µg/mL | 2 hours | |

| Rotylenchulus reniformis | In vitro motility | EC50 | 1.07 µg/mL | 2 hours |

Table 2: Fungicidal Activity of this compound

| Target Fungal Species | Metric | Value (µg/mL) | Reference |

| Fusarium pseudograminearum | EC50 | 0.016 - 0.142 | [8] |

| Fusarium asiaticum | EC50 | 0.010 - 0.041 | [8] |

| Fusarium graminearum | EC50 | 0.012 - 0.059 | [8] |

| Corynespora cassiicola | EC50 (mean) | 0.98 ± 1.26 | [3] |

| Various Fusarium species | EC50 | 0.0021 - 0.0647 | [9] |

| Broad range of anamorphic fungi and selected ascomycetes | EC50 | 0.0042 - 0.9663 | [3] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of both nematodes and fungi.[10][11] This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to paralysis and eventual death of the target organisms.[10] The binding of this compound to the Q-site of the SDH enzyme complex prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and the respiratory chain.

Mechanism of Action of this compound.

Experimental Protocols

In Vitro Nematicidal Activity Assay (Motility Inhibition)

This protocol is adapted from methodologies used for evaluating the efficacy of nematicides.

-

Nematode Culture and Extraction:

-

Culture the target nematode species (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus) on a suitable host or artificial medium.

-

Extract second-stage juveniles (J2s) or mixed life stages using standard methods such as the Baermann funnel technique.

-

Wash and suspend the nematodes in sterile water to a known concentration (e.g., 100-200 nematodes per 100 µL).

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Perform serial dilutions in sterile water to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (water with the same concentration of acetone) and a negative control (water only) should be included.

-

-

Assay Procedure:

-

Aliquot 100 µL of the nematode suspension into each well of a 96-well microtiter plate.

-

Add 100 µL of the corresponding this compound dilution or control solution to each well.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

-

-

Data Collection and Analysis:

-

After the incubation period, observe the nematodes under an inverted microscope.

-

Classify nematodes as motile (normal movement), immobile (paralyzed but not straight), or dead (straight and unresponsive to probing with a fine needle).

-

Calculate the percentage of immobile or dead nematodes for each concentration.

-

Determine the EC50 or LC50 values using probit analysis or other suitable statistical software.

-

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on standard methods for assessing the antifungal activity of chemical compounds.

-

Fungal Culture:

-

Culture the target fungal species (e.g., Fusarium spp., Corynespora cassiicola) on a suitable agar medium, such as Potato Dextrose Agar (PDA).

-

-

Preparation of Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Incorporate the stock solution into molten PDA at various concentrations to create a dilution series (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with the solvent and a negative control plate with PDA only should be prepared.

-

Pour the amended and control media into sterile Petri dishes.

-

-

Assay Procedure:

-

Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each agar plate.

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using regression analysis.

-

In Vitro Assay Workflows.

Greenhouse and Field Trial Evaluation

Following promising in vitro results, the efficacy of this compound is further evaluated in greenhouse and field trials to assess its performance under more realistic conditions.[12]

Greenhouse Trials:

-

Objective: To determine the dose-response relationship and the protective and curative activity of this compound in a controlled environment.

-

Methodology:

-

Potting and Inoculation: Plants are grown in pots with sterilized soil and artificially inoculated with a known number of nematodes or a specific fungal pathogen.

-

Treatment Application: this compound is applied at various rates and timings (pre- or post-inoculation) as a soil drench, seed treatment, or foliar spray.

-

Data Collection: Parameters such as nematode population density in roots and soil, root galling index, disease severity, and plant growth metrics (e.g., height, biomass) are recorded.

-

Analysis: The efficacy of different application rates and timings is compared to untreated and standard chemical controls.

-

Field Trials:

-

Objective: To evaluate the performance of this compound under diverse environmental conditions and natural pest pressure.[12]

-

Methodology:

-

Site Selection: Fields with a history of nematode and/or fungal disease problems are selected.

-

Experimental Design: A randomized complete block design is typically used with multiple replicates for each treatment.

-

Treatments: this compound is applied at proposed label rates and compared with untreated controls and commercial standard products.[12]

-

Data Collection: Similar to greenhouse trials, data on pest populations, disease incidence and severity, and crop yield are collected throughout the growing season.

-

Analysis: Statistical analysis is performed to determine the significance of treatment effects on pest control and crop yield.

-

Drug Development and Evaluation Pipeline.

Conclusion

This compound represents a significant advancement in the management of nematode and fungal diseases in agriculture. Its dual activity, coupled with a novel mode of action, provides a much-needed tool for resistance management and sustainable crop protection. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of new pest management solutions. Further research into the long-term efficacy and potential for resistance development will be crucial for optimizing the use of this promising molecule.

References

- 1. scirp.org [scirp.org]

- 2. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal spectrum of this compound and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Cyclobutrifluram: A Technical Guide to its Nematicidal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide and fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Developed by Syngenta under the brand name TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes.[3] This technical guide provides an in-depth overview of the spectrum of activity of this compound against key plant-parasitic nematodes, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action.

Mechanism of Action

This compound's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[4][5] This enzyme is crucial for cellular respiration in both fungi and nematodes.[5] By binding to the ubiquinone binding site (Q-site) of the SDH complex, this compound blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[6][7][8][9] This disruption of ATP production leads to reduced motility, cessation of feeding, paralysis, and ultimately, the death of the nematode.[5]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Spectrum of Nematicidal Activity

This compound has demonstrated a broad spectrum of activity against numerous economically important plant-parasitic nematodes. Efficacy has been documented through in vitro bioassays and greenhouse trials.

Quantitative Efficacy Data

| Nematode Species | Common Name | Assay Type | Efficacy Metric | Value (µg/mL or mg/L) | Reference |

| Meloidogyne incognita | Southern Root-Knot Nematode | Motility | 2-hr EC₅₀ | 0.48 | [10] |

| Rotylenchulus reniformis | Reniform Nematode | Motility | 2-hr EC₅₀ | 1.07 | [10] |

| Bursaphelenchus xylophilus | Pine Wood Nematode | Mortality | LC₅₀ | 0.1078 (mg/L) | [1][3][5] |

| Caenorhabditis elegans | (Model Organism) | Mortality | 24-hr LC₅₀ | 0.026 (mg/L) | [11] |

Qualitative Spectrum of Activity

In addition to the species with detailed quantitative data, this compound has shown efficacy against the following plant-parasitic nematodes:

-

Lance Nematodes (Hoplolaimus spp.)[12]

-

Lesion Nematodes (Pratylenchus spp.)[13]

-

Sting Nematodes (Belonolaimus longicaudatus)[4]

-

Ring Nematodes (Mesocriconema spp.)

-

Dagger Nematodes (Xiphinema spp.)

-

Stubby-Root Nematodes (Trichodorus and Paratrichodorus spp.)

-

Cyst Nematodes (Heterodera and Globodera spp.)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the nematicidal activity of this compound.

In Vitro Nematode Motility and Mortality Bioassay

This protocol is adapted from standard nematicide screening procedures.[14]

1. Nematode Culture and Extraction:

-

Target plant-parasitic nematodes are cultured on susceptible host plants in a greenhouse environment.

-

Nematodes (e.g., second-stage juveniles, J2s) are extracted from soil or plant roots using standard methods such as the Baermann funnel technique or centrifugal flotation.

-

Extracted nematodes are rinsed with sterile deionized water and their concentration is adjusted to a known density (e.g., 100-200 J2s per 100 µL).

2. Preparation of Test Solutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then serially diluted with deionized water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations.[11]

-

A control solution is prepared with the same concentration of the solvent and surfactant but without this compound.

3. Bioassay Procedure:

-

The bioassay is conducted in multi-well plates (e.g., 24- or 96-well).

-

Each well receives a specific volume of the test solution (e.g., 900 µL) and the nematode suspension (e.g., 100 µL).

-

Each treatment (concentration) is replicated at least three to four times.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

4. Data Collection and Analysis:

-

After the incubation period, nematode motility is assessed under an inverted microscope. Nematodes are categorized as motile or immotile (paralyzed or dead). Probing with a fine needle can be used to confirm immobility.

-

The percentage of immotile nematodes is calculated for each replicate.

-

The data are corrected for control mortality using Abbott's formula.

-

EC₅₀ (median effective concentration for immobilization) or LC₅₀ (median lethal concentration) values are determined using probit or log-logistic regression analysis.

Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of this compound in a controlled greenhouse environment.[15][16]

1. Experimental Setup:

-

Pots are filled with a sterilized soil mix (e.g., sand, soil, and peat).

-

The soil is infested with a known number of plant-parasitic nematodes (e.g., eggs or J2s). The inoculum level should be sufficient to cause measurable damage to the host plant.

-

Susceptible host plant seedlings are transplanted into the pots.

2. Nematicide Application:

-

This compound is applied to the soil as a drench or incorporated into the soil mix at various rates.

-

An untreated, nematode-infested control group and a non-infested, untreated control group are included.

-

Treatments are arranged in a completely randomized design or a randomized complete block design with multiple replications.

3. Plant Maintenance and Growth Conditions:

-

Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Standard agronomic practices for the specific crop are followed, including watering and fertilization.

4. Data Collection and Assessment:

-

After a predetermined period (e.g., 45-60 days), the experiment is terminated.

-

Plant growth parameters are measured, including shoot height, fresh and dry shoot weight, and fresh and dry root weight.

-

Nematode populations in the soil and roots are quantified. Soil nematodes are extracted using methods like centrifugal flotation, and root nematodes are extracted by maceration or Baermann funnel.

-

Root galling index (for root-knot nematodes) or other measures of root damage are assessed.

-

Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD or Fisher's LSD).

Experimental Workflow Diagram

Caption: Experimental workflow for determining the nematicidal efficacy of this compound.

Conclusion

This compound is a potent, broad-spectrum nematicide with a well-defined mechanism of action. Its efficacy against a wide range of economically important plant-parasitic nematodes, coupled with its novel mode of action, makes it a valuable tool for integrated pest management programs. Further research will likely continue to expand the understanding of its full spectrum of activity and optimize its use in various agricultural systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron transport chain - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. SAES-422 Multistate Research Activity Accomplishments Report – NIMSS [nimss.org]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 15. Management of Root-knot Nematode (Meloidogyne incognita) on Pittosporum tobira Under Greenhouse, Field, and On-farm Conditions in Florida - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cyclobutrifluram: A Technical Guide to its Fungicidal Spectrum Against Soil-Borne Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide developed by Syngenta, belonging to the chemical class of pyridine-3-carboxamide.[1] It exhibits a dual mode of action, targeting the mitochondrial complex II (succinate dehydrogenase) in both nematodes and fungi, thereby disrupting ATP production and inhibiting essential metabolic processes.[2] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound against key soil-borne pathogens, presenting available quantitative data, detailed experimental protocols for efficacy testing, and visualizations of its mode of action and experimental workflows.

Fungicidal Spectrum and Efficacy

This compound has demonstrated significant in vitro and in vivo activity against a range of economically important soil-borne fungal pathogens. Its efficacy is particularly pronounced against various species of Fusarium, the causal agents of Fusarium crown rot and other debilitating diseases in major crops.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against various soil-borne fungal pathogens.

Table 1: In Vitro Efficacy of this compound Against Fusarium Species

| Fungal Species | Number of Isolates Tested | EC50 Range (mg L⁻¹) | Reference |

| Fusarium pseudograminearum | 60 | 0.016 - 0.142 | [3][4] |

| Fusarium asiaticum | 30 | 0.010 - 0.041 | [3][4] |

| Fusarium graminearum | 30 | 0.012 - 0.059 | [3][4] |

Table 2: Efficacy of this compound Against Other Soil-Borne Pathogens

| Pathogen | Disease | Efficacy | Reference |

| Rhizoctonia solani | Root and Crown Rot | Effective control reported, specific EC50 values not publicly available. | |

| Sclerotinia sclerotiorum | White Mold | Effective control reported, specific EC50 values not publicly available. | |

| Various soil-borne pathogens | Root Rot, Damping-off | Broad-spectrum activity claimed. |

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This disruption halts the production of ATP, the cell's primary energy currency, leading to the inhibition of mycelial growth and spore germination in susceptible fungi.[2]

Caption: Mode of action of this compound as an SDHI fungicide.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. The following sections outline standardized methodologies for in vitro and greenhouse-based evaluation of fungicides like this compound against soil-borne pathogens.

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.

1. Fungal Isolate and Culture Preparation:

- Obtain a pure culture of the target soil-borne pathogen (e.g., Fusarium graminearum, Rhizoctonia solani).

- Culture the fungus on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25°C) until the colony reaches a desired diameter.

2. Fungicide Stock Solution and Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

- Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg L⁻¹).

3. Poisoned Agar Plate Preparation:

- Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C.

- Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

- Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

4. Inoculation and Incubation:

- Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of the fungal culture.

- Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

- Seal the plates and incubate them at the optimal growth temperature for the pathogen in the dark.

5. Data Collection and Analysis:

- Measure the colony diameter in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the dish.

- Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

- Inhibition (%) = [(C - T) / C] * 100

- Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

- Determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%) by probit analysis of the inhibition data.

A[label="Fungal Culture Preparation\n(e.g., PDA)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Fungicide Stock & Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Poisoned Agar Plate Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Inoculation with Mycelial Plugs", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="Incubation", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Data Collection\n(Colony Diameter)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G [label="Data Analysis\n(EC50 Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> C;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Generalized workflow for in vitro fungicide efficacy testing.

Greenhouse Efficacy Testing (Seed Treatment for Damping-off Control)

This protocol evaluates the protective efficacy of a fungicide applied as a seed treatment against seed and soil-borne pathogens causing damping-off.

1. Pathogen Inoculum Preparation:

- Grow the target pathogen (e.g., Pythium aphanidermatum, Rhizoctonia solani) on a suitable substrate (e.g., sand-cornmeal medium) to produce a high concentration of inoculum.

- Incorporate the inoculum into a sterile soil mix at a predetermined concentration known to cause significant disease in untreated controls.

2. Seed Treatment:

- Treat seeds of a susceptible plant species with this compound at various application rates (e.g., g a.i./100 kg seed).

- Include an untreated control and a positive control treated with a standard commercial fungicide.

- Allow the treated seeds to dry completely before planting.

3. Planting and Greenhouse Conditions:

- Fill pots or trays with the infested soil mix.

- Sow a specific number of treated and untreated seeds in each pot.

- Arrange the pots in a randomized complete block design in a greenhouse with controlled temperature, humidity, and lighting conditions optimal for both the plant and the pathogen.

4. Disease Assessment:

- Assess pre-emergence damping-off by counting the number of emerged seedlings at a specific time point after planting.

- Assess post-emergence damping-off by counting the number of healthy and diseased seedlings at regular intervals.

- Disease severity can also be rated on a scale (e.g., 0-5, where 0 = healthy and 5 = dead).

5. Data Collection and Analysis:

- Calculate the percentage of seedling emergence and the percentage of disease control for each treatment.

- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

This compound is a promising new active ingredient with a potent fungicidal activity against a range of soil-borne pathogens, particularly within the Fusarium genus. Its mode of action as an SDHI provides a valuable tool for integrated disease management programs. While further research is required to fully quantify its efficacy against a broader spectrum of soil-borne pathogens and to understand the potential for resistance development, the available data indicates that this compound will be an important component in the management of key soil-borne diseases in modern agriculture. The standardized experimental protocols outlined in this guide provide a framework for continued research and development in this area.

References

Toxicological Profile of Cyclobutrifluram on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide, is undergoing global registration for use on a variety of crops and turf.[1] Its mode of action involves the disruption of mitochondrial respiration in target pests.[2] Understanding the potential impact of this active ingredient on non-target organisms is crucial for a comprehensive environmental risk assessment and to ensure its safe and sustainable use. This technical guide provides a detailed toxicological profile of this compound on a range of non-target organisms, based on data from regulatory assessments and scientific studies.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for this compound across various non-target organisms. These values are essential for risk quotient calculations and for comparing the relative sensitivity of different species.

Table 1: Avian Toxicity of this compound

| Test Species | Endpoint | Value (mg a.i./kg bw/day) | Toxicity Classification | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 | Practically Non-toxic | [3] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 | Practically Non-toxic | [3] |

| Bobwhite Quail (Colinus virginianus) | Sub-acute Dietary LC50 | >5200 ppm | Practically Non-toxic | [3] |

| Mallard Duck (Anas platyrhynchos) | Sub-acute Dietary LC50 | >5200 ppm | Practically Non-toxic | [3] |

| Bobwhite Quail (Colinus virginianus) | Chronic Reproduction NOAEC | 1000 ppm | - | [3] |

| Mallard Duck (Anas platyrhynchos) | Chronic Reproduction NOAEC | 1000 ppm | - | [3] |

Table 2: Aquatic Toxicity of this compound

| Test Species | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |

| Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | Acute LC50 (96-hr) | 1.8 | Moderately Toxic | [3] |

| Bluegill Sunfish (Lepomis macrochirus) | Acute LC50 (96-hr) | 2.5 | Moderately Toxic | [3] |

| Sheepshead Minnow (Cyprinodon variegatus) | Acute LC50 (96-hr) | 1.5 | Moderately Toxic | [3] |

| Fathead Minnow (Pimephales promelas) | Chronic NOEC (Early Life-Stage) | 0.18 | - | [3] |

| Aquatic Invertebrates | ||||

| Daphnia magna (Water Flea) | Acute EC50 (48-hr) | 1.2 | Moderately Toxic | [3] |

| Mysid Shrimp (Americamysis bahia) | Acute LC50 (96-hr) | 0.11 | Highly Toxic | [3] |

| Daphnia magna (Water Flea) | Chronic NOEC (21-day) | 0.056 | - | [3] |

Table 3: Terrestrial Invertebrate Toxicity of this compound

| Test Species | Endpoint | Value | Toxicity Classification | Reference |

| Honey Bee (Apis mellifera) | ||||

| Acute Contact LD50 (48-hr) | >100 µg a.i./bee | Practically Non-toxic | [3] | |

| Acute Oral LD50 (48-hr) | >100 µg a.i./bee | Practically Non-toxic | [3] | |

| Chronic Oral NOEC (10-day, adult) | 400 mg/kg diet | No adverse effects observed | [4] | |

| Chronic Oral NOED (larval) | 24.6 µg a.i./larva | No adverse effects observed | [5] | |

| Earthworm (Eisenia fetida) | ||||

| Acute LC50 (14-day) | >500 mg a.i./kg soil | - | [3] | |

| Chronic Reproduction NOEC | 125 mg a.i./kg soil | - | [3] | |

| Soil Mites (Hypoaspis aculeifer) | ||||

| Chronic Reproduction NOEC | 1000 mg/kg dry soil | No effects on reproduction | [4] |

Table 4: Soil Microorganism Toxicity of this compound

| Process | Endpoint | Value (mg a.i./kg dry soil) | Effect | Reference |

| Nitrogen Transformation | NOEC | 4.15 | No adverse effects | [6] |

| Carbon Transformation | NOEC | 4.15 | No adverse effects | [6] |

Experimental Protocols

The ecotoxicological studies for this compound were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data generated.

Avian Toxicity Testing

-

Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) of a substance after a single oral dose. Birds, typically one gallinaceous species (e.g., Bobwhite Quail) and one waterfowl species (e.g., Mallard Duck), are dosed via gavage. They are then observed for 14 days for mortality and clinical signs of toxicity.

-

Dietary Toxicity (OECD 205): This study assesses the median lethal concentration (LC50) in the diet. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet.

-

Reproductive Toxicity (OECD 206): This long-term study evaluates the effects of the test substance on the reproductive success of birds. Adult birds are exposed to the treated diet for an extended period, and endpoints such as egg production, fertility, and chick survival are monitored.

Aquatic Toxicity Testing

-

Fish Acute Toxicity (OECD 203): This test determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Commonly used species include Rainbow Trout (cold water) and Bluegill Sunfish (warm water).

-

Aquatic Invertebrate Acute Immobilisation Test (OECD 202): This study assesses the concentration that causes 50% of the daphnids (Daphnia magna) to become immobilized (EC50) within a 48-hour exposure period.

-

Fish Early-life Stage Toxicity Test (OECD 210): This is a chronic test that exposes the early life stages of fish (eggs, larvae, and juveniles) to the test substance to determine the No-Observed-Effect-Concentration (NOEC).

-

Daphnia magna Reproduction Test (OECD 211): This chronic study evaluates the impact of the test substance on the reproductive output of Daphnia magna over a 21-day period.

Terrestrial Invertebrate Toxicity Testing

-

Honey Bee Acute Contact and Oral Toxicity (OECD 213 & 214): These tests determine the acute contact and oral LD50 values for adult honey bees. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a treated sucrose solution.

-

Honey Bee Larval Toxicity Test (OECD 237): This study assesses the effects of the test substance on honey bee larvae development and survival. Larvae are fed a diet containing the test substance for several days.

-

Earthworm Acute Toxicity Test (OECD 207): This test determines the LC50 of a substance in artificial soil over a 14-day period using the earthworm species Eisenia fetida.

-

Earthworm Reproduction Test (OECD 222): This chronic study evaluates the effects of the test substance on the reproductive output (cocoon production and hatchling success) of Eisenia fetida.

Soil Microorganism Testing

-

Soil Microorganisms: Nitrogen and Carbon Transformation Tests (OECD 216 & 217): These studies assess the potential impact of a substance on key microbial processes in the soil. The rates of nitrogen transformation (nitrification) and carbon transformation (glucose-induced respiration) are measured in treated soil samples over a period of 28 days.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for assessing the toxicity of a pesticide like this compound on key non-target organisms.

Caption: Workflow for Avian Toxicity Assessment of this compound.

Caption: Workflow for Aquatic Toxicity Assessment of this compound.

Caption: Workflow for Terrestrial Invertebrate Toxicity Assessment.

Conclusion

Based on the available ecotoxicological data, this compound generally demonstrates a low to moderate toxicity profile for many non-target organisms. It is classified as practically non-toxic to birds and honey bees on an acute basis.[3] For aquatic organisms, it ranges from moderately toxic to fish and daphnids to highly toxic to mysid shrimp.[3] In the soil compartment, this compound shows low toxicity to earthworms and does not adversely affect key microbial processes at expected environmental concentrations.[3][6]

A comprehensive risk assessment integrates this toxicity data with exposure estimates to determine the potential for adverse effects under realistic field conditions. The information presented in this guide provides the foundational toxicological data for such assessments, enabling researchers, scientists, and drug development professionals to better understand the environmental profile of this compound.

References

Cyclobutrifluram: A Technical Guide to Its Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide. Understanding these fundamental physicochemical properties is critical for developing stable formulations, predicting environmental fate, and ensuring efficacy and safety in agricultural applications. This document summarizes key quantitative data, outlines detailed experimental protocols based on established guidelines, and provides visual representations of degradation pathways and experimental workflows.

Core Physicochemical Properties

This compound is an off-white crystalline solid with a melting point of approximately 125°C.[1] It is a mixture of the 1S,2S and 1R,2R enantiomers, with the 1S,2S isomer being the more active component.[1] Its mode of action involves the inhibition of succinate dehydrogenase (complex II) in the mitochondrial respiratory chain, disrupting ATP production in target nematodes and fungi.[1]

Solubility Profile

The solubility of this compound has been determined in water and a range of organic solvents at 20°C. The data indicates that it is slightly soluble in water but exhibits high solubility in several organic solvents.

Table 1: Solubility of this compound in Various Solvents at 20°C

| Solvent | Solubility (g/L) | Reference |

| Water | 0.019 - 0.033 | [1][2] |

| Acetone | >500 | [1][2] |

| Dichloromethane | 430 | [1][2] |

| Methanol | 420 | [1][2] |

| Ethyl acetate | 390 | [1][2] |

| n-Octanol | 69 | [1][2] |

| Toluene | 53 | [1][2] |

| n-Hexane | 0.27 | [1][2] |

Stability Characteristics

The stability of this compound has been assessed under various environmental conditions, including hydrolysis, photolysis, and aerobic and anaerobic degradation in soil and aquatic systems.

Table 2: Stability of this compound under Different Conditions

| Condition | Finding | Half-life (DT50) | Reference |

| Hydrolysis | Stable at pH 4, 7, and 9 at 50°C, 60°C, and 70°C in the absence of light. | Not applicable | [1] |

| Aqueous Photolysis | Degradation by direct photolysis in pH 7 buffer is relatively fast under summer sunlight. | 11 to 24 days | [1] |

| Soil Photolysis | Degradation is faster in moist soil compared to dry soil. | 14.7 days (moist), 52.8 days (dry) | [1] |

| Aerobic Soil Metabolism | Degradation is slow under dark aerobic conditions. | Geomean of 456 days | [1] |

| Field Dissipation (Soil) | Varies depending on conditions. | 27.1 to 248 days | [1] |

| Aerobic Aquatic Metabolism | Slow transformation in water-sediment systems. | 713 to 776 days | |

| Anaerobic Aquatic Metabolism | Very slow transformation in water-sediment systems. | 676 to 1230 days |

Experimental Protocols

While specific, detailed experimental parameters for the studies on this compound are not exhaustively available in the public domain, the methodologies likely followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The analytical determination of this compound and its metabolites in these studies is often performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

Determination of Water Solubility (Based on OECD Guideline 105)

The water solubility of this compound was likely determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.

-

Preparation: A surplus of crystalline this compound is added to a flask containing purified water (e.g., deionized or distilled).

-

Equilibration: The flask is agitated at a constant temperature (20°C) for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. This can take 24 hours or longer, and preliminary tests are conducted to determine the necessary equilibration time.

-

Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the aqueous solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-MS/MS. The analysis is performed in replicate.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by other temperatures if hydrolysis is observed).

-

Sampling: Aliquots are taken from each solution at various time intervals.

-

Analysis: The concentration of the parent this compound and any significant degradation products in each sample is determined by HPLC-MS/MS.

-

Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated for each pH and temperature.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This study assesses the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, organic carbon content, pH). The soil is typically sieved and its moisture content adjusted.

-

Application: A known amount of ¹⁴C-labeled this compound is applied to the soil samples to facilitate the tracking of the parent compound and its transformation products.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. A continuous stream of humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile degradation products (like ¹⁴CO₂) are trapped.

-

Anaerobic: The soil is incubated under aerobic conditions for a period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling and Extraction: Soil samples are collected at various time intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover this compound and its degradation products.

-

Analysis: The extracts are analyzed by techniques such as liquid scintillation counting (for total radioactivity) and HPLC with radiometric and mass spectrometric detection to identify and quantify the parent compound and its metabolites.

-

Data Evaluation: The degradation kinetics (DT50 and DT90) of this compound are determined, and a degradation pathway is proposed.

Visualizations

Proposed Photodegradation Pathway in Soil

The following diagram illustrates the proposed pathway for the photodegradation of this compound in soil, leading to the formation of several degradation products.

Caption: Proposed photodegradation pathway of this compound in soil.

General Experimental Workflow for Stability Studies

This diagram outlines a typical workflow for conducting a pesticide stability study, from preparation to data analysis.

Caption: Generalized workflow for a this compound stability study.

References

Early Studies on Cyclobutrifluram's Effects in Caenorhabditis elegans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies investigating the nematicidal agent Cyclobutrifluram, utilizing the model organism Caenorhabditis elegans. The following sections provide an in-depth summary of the toxicological effects, the elucidated mechanism of action, and the detailed experimental protocols used in this research. The quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Toxicological Impact of this compound on C. elegans

Initial research demonstrates that this compound significantly impacts the survival and reproductive capabilities of C. elegans.[1][2][3] Exposure to this compound leads to a dose-dependent decrease in lifespan and fertility.[4]

Lethality and Lifespan Reduction

This compound exhibits potent lethal effects on C. elegans. The median lethal concentration (LC50) after 24 hours of exposure has been determined, indicating its high toxicity compared to other nematicides like fluopyram.[5] Furthermore, continuous exposure to micromolar concentrations of this compound significantly shortens the lifespan of the nematodes.[5]

Table 1: Lifespan of Wild-Type C. elegans Exposed to this compound

| Concentration (µM) | Mean Lifespan (days) | Statistical Significance (p-value) |

| 0 (Control) | 16.5 | - |

| 0.025 | 10 | ≤ 0.001 |

| 0.1 | 1 | ≤ 0.001 |

| 0.25 | 2 | ≤ 0.001 |

Data sourced from Heydari et al., 2023.[5][6]

Effects on Reproduction

The reproductive capacity of C. elegans is severely hampered by this compound. Exposure results in a significant reduction in the number of offspring (brood size), with higher concentrations leading to complete sterility.[4] This is attributed to a decrease in the number of germ cells, caused by an increase in apoptosis and a reduction in germ cell proliferation.[4]

Table 2: Fertility of Wild-Type C. elegans Exposed to this compound

| Concentration (µM) | Mean Brood Size |

| 0 (Control) | 247 ± 70 |

| 0.025 | 144 ± 95 |

| 0.25 | 0 |

Data sourced from Heydari et al., 2023.[7]

Mechanism of Action: Inhibition of Mitochondrial Succinate Dehydrogenase (SDH)

Genetic and transcriptomic analyses have revealed that this compound's primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II of the electron transport chain.[1][2][6] This is supported by the observation that C. elegans strains with mutations in the sdhc-1 gene, which encodes a subunit of the SDH complex, exhibit resistance to this compound.[4]

The inhibition of the SDH complex disrupts mitochondrial respiration, leading to impaired energy metabolism. This disruption is a key factor in the observed toxicological effects, including reduced lifespan and reproductive failure.[8]

References

- 1. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel active ingredient with potent nematicidal and fungicidal properties. Developed by Syngenta, it has been disclosed in patent literature, notably in documents WO2013/143811 and WO2015/003951.[1] This technical guide provides a comprehensive survey of the patent literature for this compound and its related compounds, focusing on its synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.

This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target mitochondrial complex II in the electron transport chain of fungi and nematodes.[2][3] This mode of action disrupts cellular respiration and energy production in the target organisms. It has demonstrated broad-spectrum activity against various plant-parasitic nematodes and soil-borne fungal pathogens, particularly Fusarium species.[1]

Chemical Structure and Properties

-

Chemical Name: N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)nicotinamide

-

CAS Registry Number: 1460292-16-3 (for the (1R, 2R) enantiomer)

-

Molecular Formula: C₁₇H₁₃Cl₂F₃N₂O

-

Molecular Weight: 389.20 g/mol

The commercial product is a mixture of enantiomers, typically containing 80-100% of the (1S,2S)-enantiomer and 0-20% of the (1R,2R)-enantiomer.[4]

Synthesis of this compound and Key Intermediates

The synthesis of this compound involves a multi-step process. A key intermediate in its production is cis-2-(2,4-dichlorophenyl)cyclobutanamine. The general synthetic pathway is outlined below, based on information from patent literature.

General Synthetic Workflow

Caption: General synthetic pathway for this compound, starting from m-dichlorobenzene.

Experimental Protocols

Preparation of cis-2-(2,4-dichlorophenyl)-2-([1][5][6]-triazole-1-methyl)-[4][5] dioxolane-4-Methyl methanesulfonate

This key intermediate is synthesized through a process that includes a Friedel-Crafts reaction with m-dichlorobenzene and bromoacetyl bromide, followed by condensation with glycerin, esterification with benzoyl chloride, condensation with 1,2,4-triazole, hydrolysis, recrystallization, and finally esterification with methylsulfonyl chloride.[7]

-

Step 1: Friedel-Crafts Reaction: m-Dichlorobenzene is reacted with bromoacetyl bromide.

-

Step 2: Ketalization: The product from Step 1 is condensed with glycerin in the presence of a heteropoly acid catalyst (TiSiW₁₂O₄₀/SiO₂).

-

Step 3: Esterification: The resulting ketal is esterified with benzoyl chloride.

-

Step 4: Condensation with 1,2,4-Triazole: The esterified product is then condensed with 1,2,4-triazole using sodium carbonate as an acid binding agent.

-

Step 5: Hydrolysis and Recrystallization: The triazole derivative is hydrolyzed and purified by recrystallization.

-

Step 6: Mesylation: The purified alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine to yield the final methanesulfonate active ester.[7]

Final Amide Coupling to form this compound

The final step in the synthesis of this compound involves the amide coupling of the key intermediate, cis-2-(2,4-dichlorophenyl)cyclobutanamine, with 2-(trifluoromethyl)nicotinoyl chloride. This reaction is a standard procedure in organic synthesis, typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as mitochondrial complex II, is a key enzyme complex in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, this compound effectively blocks cellular respiration, leading to a depletion of ATP and ultimately cell death in the target nematodes and fungi.

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.

Biological Activity and Efficacy

This compound has demonstrated significant in vitro and in vivo activity against a broad spectrum of plant-parasitic nematodes and fungal pathogens.

Nematicidal Activity

In Vitro Efficacy:

| Target Nematode Species | Assay Type | Parameter | Value (µg/mL) | Patent/Reference |

| Meloidogyne incognita | Motility | 2-hr EC₅₀ | 0.48 | [8] |

| Rotylenchulus reniformis | Motility | 2-hr EC₅₀ | 1.07 | [8] |

In Vivo Efficacy:

A study on peanuts demonstrated the in vivo efficacy of a 2% fluopyram-Cyclobutrifluram granule formulation. The treatment resulted in a significant reduction in the number of root knots compared to the untreated control.[6]

| Treatment | Application Rate | Time After Application (Days) | Field Control Effect (%) | Patent/Reference |

| 2% Fluopyram-Cyclobutrifluram granules | - | 25 | 89.4 | [6] |

| 45 | 80.7 | [6] | ||

| 60 | 73.2 | [6] | ||

| 2% Fluopyram granules | - | 25 | 80.3 | [6] |

| 45 | 72.2 | [6] | ||

| 60 | 62.7 | [6] | ||

| 2% this compound granules | - | 25 | 78.5 | [6] |

| 45 | 65.4 | [6] | ||

| 60 | 58.5 | [6] |

Fungicidal Activity

In Vitro Efficacy:

This compound has shown excellent inhibitory activity against a range of Fusarium species.

| Target Fungal Species | Parameter | Value (µg/mL) | Patent/Reference |

| Fusarium spp. | EC₅₀ | 0.0021 - 0.0647 | [9] |

| F. pseudograminearum (60 isolates) | EC₅₀ | 0.016 - 0.142 | [10] |

| F. asiaticum (30 isolates) | EC₅₀ | 0.010 - 0.041 | [10] |

| F. graminearum (30 isolates) | EC₅₀ | 0.012 - 0.059 | [10] |

In Vivo Efficacy:

In vivo tests have confirmed the protective and curative activity of this compound against various fungal diseases.

| Crop | Disease | Formulation | Application | Control Effect (%) | Patent/Reference |

| Tomato | Gray Mold (Botrytis cinerea) | 200g/L SC | 1000x dilution | 87.28 | [5] |

| 500x dilution | 99.29 | [5] | |||

| Wheat | Fusarium Crown Rot | Seed treatment (15 g a.i./100 kg seed) | Pre-emergence | Significantly reduced damping-off and discoloration | [10] |

| Seed treatment (30 g a.i./100 kg seed) | Pre-emergence | Significantly reduced damping-off and discoloration | [10] |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the nematicidal and fungicidal activity of compounds like this compound, based on methods described in the patent literature.

Nematicide Indoor Virulence Assay

This assay determines the direct toxicity of the compound to nematodes.

Caption: Workflow for an in vitro nematicide virulence assay.

-

Nematode Suspension Preparation: Second-stage juveniles (J2) of Meloidogyne incognita are collected and suspended in sterile water to a known concentration (e.g., 400 larvae/mL).[6]

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, a specific volume of the nematode suspension is added to each well, followed by the corresponding dilution of this compound. A sterile water control is also included.[6]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period.

-

Mortality Assessment: Nematode mortality is assessed at different time points. Dead nematodes are typically identified by their rigid, straight posture and lack of movement when probed.

-

Data Analysis: The mortality rate is calculated and corrected for control mortality. For mixtures of active ingredients, a co-toxicity coefficient (CTC) can be calculated to determine synergistic or antagonistic effects.[6]

Fungicide In Vivo Efficacy Test (e.g., Tomato Gray Mold)

This assay evaluates the protective and curative efficacy of the compound on a host plant.

-

Plant Cultivation: Tomato plants are grown to a specific developmental stage (e.g., 4-5 true leaves).

-

Compound Application: A formulation of this compound (e.g., 200g/L Suspension Concentrate) is diluted to the desired concentrations and sprayed onto the tomato plants until runoff.[5]

-

Inoculation: After the spray has dried (for protective assays) or a set time after inoculation (for curative assays), the plants are inoculated with a spore suspension of Botrytis cinerea.

-

Incubation: The plants are maintained in a high-humidity environment at a suitable temperature (e.g., 20-25°C) to promote disease development.

-

Disease Assessment: After a specific incubation period (e.g., 3-5 days), the disease severity is assessed by measuring the lesion size or the percentage of infected leaf area.

-

Efficacy Calculation: The control effect is calculated based on the reduction in disease severity in the treated plants compared to the untreated, inoculated control plants.[5]

Conclusion

The patent literature reveals this compound as a potent and versatile pesticide with both nematicidal and fungicidal activities. Its mode of action as a succinate dehydrogenase inhibitor provides a valuable tool for integrated pest management strategies. The synthesis of this compound involves a multi-step process with several key intermediates. The biological data presented in patents and related scientific publications demonstrate its high efficacy against economically important nematodes and fungal pathogens. The experimental protocols outlined in these documents provide a basis for the continued evaluation and development of this compound and related compounds. Further research into the full spectrum of its activity, optimal application methods, and resistance management will be crucial for its successful and sustainable use in agriculture.

References

- 1. US20240156096A1 - this compound suspension concentrate composition - Google Patents [patents.google.com]

- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]

- 3. researchgate.net [researchgate.net]

- 4. CN114375958A - A kind of nematicidal composition containing this compound and application thereof - Google Patents [patents.google.com]

- 5. CN116725018A - Application of this compound in preventing and treating plant diseases - Google Patents [patents.google.com]

- 6. CN111990405A - Nematicidal agricultural composition containing fluopyram and this compound - Google Patents [patents.google.com]

- 7. The discovery of this compound, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Nematicide Assays with Cyclobutrifluram

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro nematicide assays to evaluate the efficacy of Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI). The following methodologies are designed to ensure reproducibility and accuracy in assessing the impact of this compound on nematode survival, motility, and egg hatching.

Mechanism of Action

This compound is a nematicide and fungicide that functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, in the respiratory electron transport chain of nematodes and fungi.[1][2] This inhibition disrupts the conversion of succinate to fumarate, a critical step in the citric acid cycle (Krebs cycle) and cellular respiration.[1] The blockage of the electron transport chain ultimately impedes the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to reduced motility, paralysis, and eventual death of the nematode.[1][3]

Signaling Pathway of this compound's Nematicidal Action

References

Determining the Nematicidal Efficacy of Cyclobutrifluram: LC50 Against Meloidogyne incognita

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of nematology and agrochemical development.

Introduction:

Cyclobutrifluram is a novel nematicide that has demonstrated significant activity against a broad spectrum of plant-parasitic nematodes.[1] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target the mitochondrial respiratory chain in nematodes, leading to paralysis and eventual death.[2][3] This document provides a detailed protocol for determining the median lethal concentration (LC50) of this compound against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest. The LC50 value is a critical parameter for assessing the potency of a nematicide and for developing effective pest management strategies.

I. Quantitative Data Summary

The nematicidal activity of this compound against Meloidogyne incognita has been quantified in laboratory assays. The key endpoint is the EC50 (Effective Concentration, 50%), which in the context of motility assays, is analogous to the LC50.

| Species | Parameter | Value | Exposure Time | Reference |

| Meloidogyne incognita | EC50 (motility) | 0.48 µg/ml | 2 hours | [4][5] |

| Meloidogyne enterolobii | EC50 (motility) | 0.423 mg/L | 48 hours | [6] |

II. Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[2][7][8] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a cessation of metabolic activity and ultimately, death of the nematode.[2]

Caption: this compound's mode of action via inhibition of Complex II.

III. Experimental Protocol: Determination of LC50 of this compound against M. incognita Second-Stage Juveniles (J2s)

This protocol outlines an in vitro motility assay to determine the LC50 of this compound against M. incognita J2s.

A. Materials:

-

This compound (analytical grade)

-

Meloidogyne incognita culture (egg masses or infected plant roots)

-

Sterile distilled water

-

Pluronic F-127 solution (0.01-0.03%)

-

Sodium hypochlorite solution (0.5-1.0%)

-

200-mesh (75 µm) and 500-mesh (25 µm) sieves

-

Baermann funnels or similar extraction setup

-

96-well microtiter plates

-

Inverted microscope

-

Pipettes and sterile tips

-

Incubator

B. Methods:

1. Preparation of M. incognita J2s:

-

Extract eggs from infected tomato or other suitable host plant roots using a modified sodium hypochlorite method.[9]

-

Gently agitate root segments in the NaOCl solution for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.

-

Thoroughly rinse the eggs with sterile distilled water over a 500-mesh sieve nested in a 200-mesh sieve.

-

Collect the eggs from the 500-mesh sieve and place them on a Baermann funnel or in a shallow dish with a fine-meshed sieve for hatching at room temperature (25-28°C).

-

Collect freshly hatched J2s within 48 hours.

2. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in sterile distilled water containing a surfactant like Pluronic F-127 to prevent the compound from adhering to the plastic wells.

-

A suggested range of concentrations for the initial assay could be 0.01, 0.1, 0.5, 1.0, and 5.0 µg/ml. A water control with the surfactant should also be included.

3. Motility Assay:

-

Dispense 100 µl of each this compound dilution (and the control) into the wells of a 96-well microtiter plate.

-

Add approximately 50-100 J2s in a small volume (10-20 µl) of water to each well.

-

Incubate the plates at a constant temperature (e.g., 25°C) for the desired exposure time (e.g., 2, 24, or 48 hours).[4][6]

4. Data Collection and Analysis:

-

After the incubation period, observe the motility of the J2s under an inverted microscope. Nematodes that are straight and unresponsive to gentle probing with a fine needle are considered immobile (dead or paralyzed).

-

Count the number of motile and immobile J2s in each well.

-

Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

-

Determine the LC50 value and its 95% confidence intervals using probit analysis or a similar statistical method.

Caption: Experimental workflow for determining the LC50 of this compound.

Disclaimer: This protocol is intended for research purposes only. All work with pesticides should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Ciclobutrifluram (this compound) - Cultivar Magazine [revistacultivar.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The New Nematicide this compound Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Management of Root-knot Nematode (Meloidogyne incognita) on Pittosporum tobira Under Greenhouse, Field, and On-farm Conditions in Florida - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Assessing Cyclobutrifluram's Effect on Nematode Lifespan

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It has demonstrated significant efficacy against a broad spectrum of plant-parasitic nematodes.[3] Understanding the precise impact of this compound on nematode lifespan is crucial for optimizing its application, assessing potential resistance development, and for its broader use in research and drug development. This document provides detailed methodologies and protocols for assessing the effects of this compound on the lifespan of the model organism Caenorhabditis elegans.

Mechanism of Action

This compound targets and inhibits the mitochondrial succinate dehydrogenase (SDH) complex, also known as Complex II, a key enzyme in the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][4][5][6] This inhibition disrupts ATP production, leading to impaired mitochondrial function, which in turn adversely affects the nematode's development, fertility, and overall survival.[1][3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of this compound on nematode survival and lifespan, primarily using the model organism C. elegans.

Table 1: Acute Toxicity of this compound on C. elegans

| Parameter | Value | Reference |

| Median Lethal Concentration (LC50) - 24h exposure | 0.069 µM (0.026 mg/L) | [4] |

Table 2: Effect of this compound on the Lifespan of C. elegans

| This compound Concentration (µM) | Mean Lifespan (days) | Control Mean Lifespan (days) | Reference |

| 0.025 | 10 | 16.5 | [4][7] |

| 0.1 | 1 | 16.5 | [4][7] |

| 0.25 | 2 | 16.5 | [4][7] |

Experimental Protocols

Protocol 1: C. elegans Lifespan Assay

This protocol details the steps for conducting a lifespan assay to determine the effect of this compound on adult C. elegans.

Materials:

-

C. elegans wild-type strain (e.g., N2)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food source)

-

This compound (analytical grade)

-

Acetone (or other suitable solvent) as a vehicle

-

M9 buffer

-

Synchronized L4 stage worms

-

Platinum wire worm pick

-

Incubator at 20°C

-

Dissecting microscope

Procedure:

-

Preparation of NGM Plates: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the lawn to grow overnight at room temperature.

-